5-Formyl-8-hydroxycarbostyril
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Overview
Description
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol.
Scientific Research Applications
Preparation Methods
The synthesis of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves several synthetic routes and reaction conditions. One common method involves the reaction of 8-hydroxyquinoline with formylating agents under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes . The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- can be compared with other similar compounds such as 8-hydroxyquinoline and its derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- lies in its specific functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNMPVCZLVKVJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218460 |
Source
|
Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68304-21-2 |
Source
|
Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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